(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione
Overview
Description
(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions. For instance, the reaction between benzaldehyde and 1,2-dihydroisoquinoline-3,4-dione in the presence of an acid catalyst can yield the desired Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original Schiff base, such as amines, oxides, and substituted benzylidene compounds .
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione is used as a ligand in coordination chemistry. It forms complexes with metal ions, which are studied for their catalytic and electronic properties .
Biology
In biological research, this compound is investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising compound for cancer therapy .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Mechanism of Action
The mechanism of action of (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione involves its interaction with cellular components. The compound can form strong hydrogen bonds with various cellular targets, disrupting vital cellular processes. For instance, it can bind to DNA and proteins, interfering with their normal functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Schiff bases such as (E)-2-(Benzylideneamino)benzamide and (E)-2-(Benzylideneamino)benzenethiol .
Uniqueness
What sets (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione apart is its unique structural framework, which allows for versatile chemical modifications. This versatility makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(E)-benzylideneamino]-1H-isoquinoline-3,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONSNDPKNPLSHD-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1/N=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.